molecular formula C21H15BrClN3S B11772760 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11772760
M. Wt: 456.8 g/mol
InChI Key: GDKZMFQBAGMWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromophenyl group, a chlorobenzylthio group, and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or other brominating agents.

    Attachment of the chlorobenzylthio group: This can be done through a nucleophilic substitution reaction where a chlorobenzyl chloride reacts with a thiol group.

    Final assembly: The final compound is obtained by coupling the bromophenyl, chlorobenzylthio, and phenyl groups to the triazole ring under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromophenyl or chlorobenzylthio groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    3-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the chlorobenzylthio group, which may result in different reactivity and biological activity.

    5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole:

    4-Phenyl-4H-1,2,4-triazole: A simpler compound without the bromophenyl and chlorobenzylthio groups, used as a basic building block in organic synthesis.

Properties

Molecular Formula

C21H15BrClN3S

Molecular Weight

456.8 g/mol

IUPAC Name

3-(2-bromophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H15BrClN3S/c22-19-9-5-4-8-18(19)20-24-25-21(26(20)17-6-2-1-3-7-17)27-14-15-10-12-16(23)13-11-15/h1-13H,14H2

InChI Key

GDKZMFQBAGMWFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.